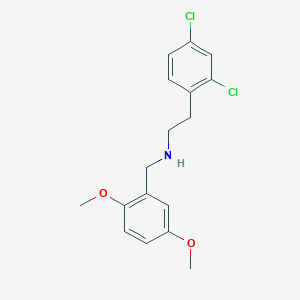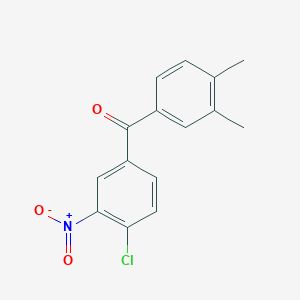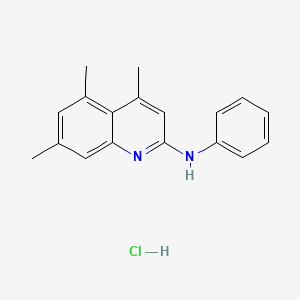![molecular formula C16H19BrClNO B5090426 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride, also known as BBAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been studied for its ability to regulate blood pressure and heart rate, as well as its potential use in treating cardiovascular diseases.
Mécanisme D'action
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it blocks the binding of adrenaline and noradrenaline to their receptors. This results in a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart.
Biochemical and Physiological Effects
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been shown to have several biochemical and physiological effects in animal models. It can reduce the levels of adrenaline and noradrenaline in the blood, which helps to regulate blood pressure and heart rate. Additionally, 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride in lab experiments is its high specificity for beta-adrenergic receptors, which allows for targeted effects on cardiovascular function. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to maintain consistent effects over time.
Orientations Futures
There are several potential future directions for research on 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride. One area of interest is its potential use in treating heart failure, as it has been shown to improve cardiac function in animal models. Additionally, further studies could explore the effects of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride on other physiological systems, such as the respiratory and immune systems. Finally, research could investigate the potential use of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride involves the reaction of benzylamine with 4-bromobenzyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride.
Applications De Recherche Scientifique
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Research has shown that 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride can effectively reduce blood pressure and heart rate in animal models, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
2-[benzyl-[(4-bromophenyl)methyl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXGYYGINXLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-[(4-bromophenyl)methyl]amino]ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)


![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)



![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)

